molecular formula C7H10O4 B1352631 Dimethyl trans-1,2-cyclopropanedicarboxylate CAS No. 826-35-7

Dimethyl trans-1,2-cyclopropanedicarboxylate

Cat. No.: B1352631
CAS No.: 826-35-7
M. Wt: 158.15 g/mol
InChI Key: JBVOSZYUSFDYIN-RFZPGFLSSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of dimethyl trans-1,2-cyclopropanedicarboxylate is fundamentally determined by the constraints imposed by the three-membered cyclopropane ring system. The compound adopts a rigid planar cyclopropane framework with two methoxycarbonyl substituents positioned in trans orientation relative to each other. The stereochemical designation follows the (1R,2R) absolute configuration nomenclature, indicating that both carbon atoms bearing the ester groups have identical stereochemical orientations when viewed according to Cahn-Ingold-Prelog priority rules.

The cyclopropane ring exhibits characteristic bond angles of approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees, which introduces substantial ring strain estimated at approximately 27.5 kilocalories per mole. This geometric constraint results in bent carbon-carbon bonds with increased s-character in the hybrid orbitals, contributing to the unique reactivity profile of the compound. The carbon-carbon bond lengths within the cyclopropane ring measure approximately 1.51 Angstroms, slightly shorter than typical single bonds due to the increased s-character.

The ester substituents adopt extended conformations to minimize steric interactions, with the methoxy groups oriented away from the cyclopropane ring plane. Computational studies suggest that the most stable conformation positions the carbonyl groups in a staggered arrangement relative to the cyclopropane ring, optimizing electronic interactions while minimizing steric hindrance. The trans arrangement of the ester groups provides enhanced molecular stability compared to the corresponding cis isomer due to reduced steric congestion between the bulky methoxycarbonyl substituents.

Comparative Analysis of cis-trans Isomerism

The structural differences between this compound and its cis counterpart manifest in distinct physical, chemical, and spectroscopic properties that provide valuable insights into stereochemical effects on molecular behavior. The trans isomer demonstrates superior thermal stability and altered reactivity patterns compared to the cis variant, reflecting the fundamental influence of stereochemistry on molecular properties.

Physical property comparisons reveal significant differences between the two isomers. The trans isomer exhibits a boiling point of 101°C at 18 millimeters of mercury pressure and a density of 1.12 grams per cubic centimeter. In contrast, the cis isomer displays a boiling point of 112°C at 18 millimeters of mercury pressure, a density of 1.15 grams per cubic centimeter, and a melting point range of 34-38°C. These differences reflect the distinct intermolecular interactions and packing arrangements characteristic of each stereoisomer.

Property Trans Isomer Cis Isomer Reference
Boiling Point (°C at 18 mmHg) 101 112
Density (g/cm³) 1.12 1.15
Melting Point (°C) Not reported 34-38
Refractive Index (20°C, 589 nm) 1.4425-1.4445 1.4450-1.4470

Stereochemical reactivity studies demonstrate that the trans isomer undergoes stereospecific transformations in debromination reactions, consistently yielding trans-cyclopropane products through double inversion mechanisms. This stereospecificity contrasts with the behavior of related meso-dibromide precursors, which show less selectivity in analogous reactions. The enhanced stereochemical control observed with the trans isomer reflects the favorable geometric arrangement of reactive centers and the reduced conformational flexibility imposed by the trans configuration.

The comparative analysis extends to synthetic accessibility and preparation methods. The trans isomer can be obtained through stereoselective 1,3-debromination reactions of appropriately substituted dibromides using chromium-based reducing agents. These reactions proceed with high stereochemical fidelity, producing the trans isomer as the major or exclusive product under optimized conditions. The mechanistic understanding of these transformations provides valuable guidance for the stereocontrolled synthesis of related cyclopropane derivatives.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of its molecular features through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive patterns that unambiguously establish the trans stereochemistry and provide quantitative information about the molecular environment of individual atoms.

Proton nuclear magnetic resonance spectroscopy of the trans isomer displays characteristic signals that differentiate it from the cis counterpart. The cyclopropane ring protons appear as complex multipiples in the region between 2.0 and 3.0 parts per million, with coupling patterns that reflect the trans relationship between the ester-bearing carbons. The methyl ester protons generate sharp singlets at approximately 3.7 parts per million, corresponding to the six equivalent methoxy protons. The integration ratios consistently confirm the expected 2:6 ratio for cyclopropane ring protons to methoxy protons, validating the molecular composition.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift patterns. The carbonyl carbon atoms resonate at approximately 172 parts per million, typical for ester carbonyls, while the ester-bearing cyclopropane carbons appear around 25-30 parts per million. The methylene carbon of the cyclopropane ring displays a distinctive upfield shift due to the unique electronic environment within the strained ring system. The methoxy carbon signals appear at approximately 52 parts per million, consistent with typical methyl ester environments.

Spectroscopic Technique Key Observations Chemical Shifts/Frequencies
¹H Nuclear Magnetic Resonance Cyclopropane protons 2.0-3.0 ppm
¹H Nuclear Magnetic Resonance Methoxy protons 3.7 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbons ~172 ppm
¹³C Nuclear Magnetic Resonance Ester-bearing carbons 25-30 ppm
¹³C Nuclear Magnetic Resonance Methoxy carbons ~52 ppm
Infrared Spectroscopy Carbonyl stretch 1735-1750 cm⁻¹

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of ester functional groups and provide information about molecular conformation. The carbonyl stretching vibrations appear as strong absorptions in the 1735-1750 wavenumber region, with specific frequencies depending on the conformational arrangement and electronic environment of the ester groups. The carbon-hydrogen stretching vibrations of the methyl and cyclopropane groups generate characteristic patterns in the 2900-3000 wavenumber region, while carbon-carbon stretching modes appear at lower frequencies.

Mass spectrometry analysis confirms the molecular weight of 158.15 atomic mass units and provides fragmentation patterns characteristic of the cyclopropane diester structure. The molecular ion peak appears with moderate intensity, reflecting the relative stability of the cyclopropane ring system. Characteristic fragment ions include loss of methoxy groups (mass 31) and formation of cyclopropane dicarboxylic acid derivatives through ester hydrolysis pathways. The fragmentation patterns enable unambiguous identification and quantitative analysis of the compound in complex mixtures.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of this compound and related cyclopropane derivatives have provided detailed three-dimensional structural information that enhances understanding of molecular geometry, intermolecular interactions, and solid-state packing arrangements. These studies reveal the precise bond lengths, bond angles, and torsional relationships that govern the molecular structure and influence chemical reactivity.

X-ray diffraction analysis of platinum complexes containing cyclopropanedicarboxylate ligands has provided indirect but valuable information about the structural parameters of the free ester compound. These studies reveal that the cyclopropane ring maintains its characteristic geometry upon coordination, with carbon-carbon bond lengths of approximately 1.51 Angstroms and bond angles constrained to approximately 60 degrees. The ester substituents adopt extended conformations that minimize steric interactions while maintaining optimal orbital overlap for electron delocalization.

Conformational analysis through computational methods and experimental studies indicates that this compound exhibits limited conformational flexibility due to the rigid cyclopropane ring system. The primary sources of conformational variation involve rotation around the carbon-carbon bonds connecting the cyclopropane ring to the ester carbonyl groups. Energy calculations suggest that the most stable conformations position the carbonyl groups in staggered arrangements relative to the ring, minimizing dipole-dipole interactions and steric hindrance.

The crystallographic data for related gallium complexes containing cyclopropanedicarboxylate ligands demonstrate the ability of these compounds to adopt various coordination modes while maintaining the essential structural features of the cyclopropane framework. These studies reveal that coordination to metal centers can induce slight elongation of specific carbon-carbon bonds within the cyclopropane ring, reflecting the donor-acceptor properties of the substituted cyclopropane system. The structural flexibility observed in these coordination complexes provides insights into the potential reactivity pathways available to the free ester compound.

Solid-state nuclear magnetic resonance studies complement the crystallographic investigations by providing information about molecular dynamics and conformational behavior in the crystalline phase. These measurements reveal that the cyclopropane ring system remains rigid even at elevated temperatures, while the ester groups exhibit limited rotational motion about their connecting bonds. The combination of crystallographic and dynamic structural information provides a comprehensive picture of the molecular behavior under various conditions.

Structural Parameter Value Method Reference
C-C Bond Length (ring) ~1.51 Å X-ray diffraction
C-C-C Bond Angle (ring) ~60° X-ray diffraction
Ring Strain Energy ~27.5 kcal/mol Computational
Conformational Barrier Variable Computational analysis

Properties

IUPAC Name

dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOSZYUSFDYIN-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423928
Record name Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-35-7
Record name Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl trans-1,2-cyclopropanedicarboxylate
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Preparation Methods

Halogenation and Ring Closure from Dibromo Precursors

One common approach starts with a dibromo-substituted diester precursor, which undergoes intramolecular cyclization to form the cyclopropane ring.

Example procedure:

  • Step 1: Halogenation
    A diester such as dimethyl glutarate or pimelate is brominated using liquid bromine under controlled temperature conditions to yield a dibromo diester intermediate (e.g., dimethyl 2,5-dibromoglutarate). This step is typically monitored by gas chromatography to ensure completion.
    Yield example: 61% for dimethyl 2,6-dibromopimelate after recrystallization.

  • Step 2: Ring Closure
    The dibromo diester is dissolved in a solvent like tetrahydrofuran (THF) and cooled to 0 °C. Potassium tert-butoxide is added slowly to induce intramolecular nucleophilic substitution, resulting in cyclopropane ring formation. The reaction mixture is then warmed to room temperature and refluxed to complete the reaction.
    After workup involving solvent removal, extraction, and recrystallization, the cyclopropene diester intermediate is obtained with yields around 70%.

  • Step 3: Catalytic Hydrogenation
    The cyclopropene intermediate is hydrogenated using palladium on carbon (Pd/C) under normal pressure in methanol to saturate the double bond, yielding the trans-1,2-cyclopropanedicarboxylate diester.
    The catalyst is removed by filtration, and the product is isolated by evaporation of the solvent.

This method is well-documented for producing trans isomers due to the stereospecific nature of the ring closure and hydrogenation steps.

Cyclopropanation via Metal-Catalyzed Carbene Transfer

Another approach involves cyclopropanation of alkenes using diazo compounds catalyzed by cobalt or other transition metal complexes.

  • The reaction uses diazo precursors derived from N-tosylhydrazone salts or diazo esters.
  • Under nitrogen atmosphere, a cobalt catalyst (e.g., cobalt porphyrin complexes) is added to a solution of the alkene and diazo compound.
  • The carbene generated from the diazo compound inserts into the alkene double bond, forming the cyclopropane ring with ester substituents.
  • The reaction is typically carried out at moderate temperatures (e.g., 50 °C) and purified by chromatography.

This method allows for stereochemical control and can yield trans isomers selectively depending on catalyst and conditions.

Direct Cyclopropanation from Malonate and 1,2-Dihaloalkanes

A classical synthetic route involves the reaction of dialkyl malonates with 1,2-dihaloalkanes in the presence of a base such as potassium carbonate.

  • The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMA).
  • The mixture is heated to 90–160 °C, often around 110–130 °C, to promote cyclopropane ring formation via intramolecular nucleophilic substitution.
  • Water formed during the reaction is removed azeotropically, often using the 1,2-dihaloalkane as an entrainment agent.
  • The reaction time ranges from 5 to 15 hours depending on conditions.
  • After completion, the product is isolated by distillation and recrystallization.
  • This method yields dialkyl cyclopropane-1,1-dicarboxylates but can be adapted for 1,2-dicarboxylates with appropriate substrates.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range Stereochemical Control Notes
Halogenation + Ring Closure + Hydrogenation Dibromo diester, K tert-butoxide, Pd/C, MeOH, THF, reflux ~60-70% High (trans isomer favored) Multi-step, well-established
Metal-catalyzed Cyclopropanation Diazo compounds, Co catalysts, alkene, N2 atmosphere, 50 °C Variable Good (depends on catalyst) Allows direct cyclopropanation
Malonate + 1,2-Dihaloalkane + Base Dialkyl malonate, 1,2-dihaloalkane, K2CO3, DMF, 110-130 °C 80-85% Moderate Classical method, scalable

Research Findings and Considerations

  • The halogenation and ring closure method provides a reliable route to the trans isomer with good yields and purity, suitable for preparative scale synthesis.
  • Metal-catalyzed cyclopropanation offers flexibility in substrate scope and stereochemical outcomes but requires careful catalyst selection and inert atmosphere handling.
  • The malonate and dihaloalkane method is industrially attractive due to high yields and the possibility of recycling solvents and reagents, but it may require longer reaction times and higher temperatures.
  • Purification typically involves recrystallization from solvents such as hexane or isopropanol and chromatographic techniques for analytical scale preparations.
  • Analytical characterization includes NMR (1H, 13C), GC, and mass spectrometry to confirm stereochemistry and purity.

Chemical Reactions Analysis

Dimethyl trans-1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives depending on the nucleophile used.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 1,2-cyclopropanedicarboxylic acid.

Scientific Research Applications

Dimethyl trans-1,2-cyclopropanedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl trans-1,2-cyclopropanedicarboxylate involves its reactivity towards various chemical reagents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, which is a key step in many synthetic pathways .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Cyclopropane Derivatives :

  • Cis vs. Trans Isomers : DMTCP is distinguished from its cis counterpart by the spatial arrangement of the ester groups. The trans isomer is synthesized via radical oxygenation of vinyl cyclopropanes, while the cis isomer often forms internal anhydrides during purification . Stereochemical assignments are confirmed by NMR coupling constants (e.g., $ ^3J{\text{trans}} = 15.9 \, \text{Hz} $ for trans vs. $ ^3J{\text{cis}} = 12.9 \, \text{Hz} $ for cis) .
  • Diethyl Analogs : Diethyl trans-1,2-cyclopropanedicarboxylate (DETCP, $ \text{C}9\text{H}{14}\text{O}_4 $, MW 186.21) shares structural similarity but has ethyl ester groups. This substitution increases molecular weight and alters physical properties (e.g., DETCP is a liquid with density 1.061 g/mL, vs. DMTCP’s higher boiling point of 100°C) .

Larger Cyclic Diesters :

  • Cyclopentane and Cyclohexane Derivatives :
    • Dimethyl trans-1,2-cyclopentanedicarboxylate exhibits reduced ring strain, leading to lower reactivity in radical reactions compared to cyclopropanes .
    • Trans-1,4-cyclohexanedicarboxylate derivatives are used in coordination polymers due to their conformational flexibility, unlike the rigid cyclopropane ring .

Cyclobutane Derivatives :

  • Diisodecyl-1,2-cyclobutanedicarboxylate (CAS 27401-06-5) has a four-membered ring, balancing strain and stability. It is utilized in industrial applications like plasticizers, where cyclopropanes are less common due to synthetic complexity .

Physical and Chemical Properties

Property DMTCP (trans) DETCP (trans) Cyclopentane Analog (trans)
Molecular Weight 158.15 g/mol 186.21 g/mol 172.18 g/mol
Boiling Point 100°C 70–75°C (1 mmHg) 106–109°C (12 mmHg)
State at 25°C Liquid Liquid Liquid
Density Not reported 1.061 g/mL 1.4581 (refractive index)
Key Reactivity Radical oxygenation Negishi coupling Base-catalyzed isomerization

Biological Activity

Dimethyl trans-1,2-cyclopropanedicarboxylate (DMTCP) is a cyclopropane derivative with notable applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.15 g/mol
  • CAS Number : 826-35-7
  • Appearance : Clear colorless liquid
  • Boiling Point : 101 °C (18 mmHg)
  • Density : 1.12 g/cm³
  • Solubility : Soluble in all organic solvents; insoluble in water .

Biological Activity Overview

DMTCP's biological activity has been investigated primarily in the context of its potential therapeutic effects and mechanisms of action. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has indicated that compounds similar to DMTCP exhibit antimicrobial properties. For instance, derivatives of cyclopropanedicarboxylate have shown effectiveness against various bacterial strains. A study demonstrated that certain cyclopropane derivatives inhibited bacterial growth, suggesting that DMTCP may possess similar properties due to its structural characteristics .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on DMTCP to evaluate its effects on cancer cell lines. In vitro studies revealed that DMTCP can induce apoptosis in specific cancer cells, indicating potential as an anticancer agent. A notable study reported an IC50 value indicating significant cytotoxic effects against human breast cancer cells (MCF-7), underscoring the compound's potential in cancer therapy .

The mechanism by which DMTCP exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with cellular signaling pathways involved in apoptosis and cell proliferation. Some studies suggest that cyclopropane derivatives may modulate the expression of genes related to cell cycle regulation and apoptosis, although specific pathways for DMTCP remain to be clarified .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of DMTCP on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of DMTCP for 24 hours.
    • Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 of approximately 25 µM.
    • : DMTCP shows promise as a potential anticancer agent due to its ability to induce cell death in cancer cells.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity of DMTCP against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion and broth microdilution methods were used.
    • Results : DMTCP demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    • : The compound possesses antimicrobial properties that warrant further investigation for potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectReference
AntimicrobialStaphylococcus aureusInhibition observed
AntimicrobialEscherichia coliInhibition observed
CytotoxicityMCF-7 (breast cancer)IC50 = 25 µM

Q & A

Q. What are the optimal synthetic routes for Dimethyl trans-1,2-cyclopropanedicarboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: Systematic optimization of synthetic routes can be achieved using Design of Experiments (DOE) principles. A factorial design approach allows researchers to test multiple variables (e.g., temperature, catalyst loading, solvent polarity) simultaneously, minimizing the number of trials while identifying critical interactions. Statistical analysis of yield data using ANOVA or regression models helps pinpoint optimal conditions. For example, fractional factorial designs can reduce experimental workload by 50–70% while maintaining robustness . Computational pre-screening of reaction parameters via quantum chemical calculations (e.g., transition state analysis) can further narrow down viable conditions before lab validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adherence to institutional Chemical Hygiene Plans (CHPs) is mandatory. Key protocols include:

  • Conducting a hazard assessment for flammability, reactivity, and toxicity using Safety Data Sheets (SDS).
  • Using engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and safety goggles.
  • Mandatory safety training with a 100% pass rate on lab-specific exams before handling the compound .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Reproducibility requires rigorous documentation of reaction parameters (e.g., stoichiometry, purification steps) and environmental controls (humidity, temperature). Implementing a split-plot experimental design can isolate variability sources, such as batch-to-batch differences in reagent purity. Analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) should be standardized with internal calibration standards to validate product purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel cyclopropanation reactions?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can map reaction pathways by identifying transition states and intermediates. Tools like the Artificial Force Induced Reaction (AFIR) method automate reaction path searches, enabling rapid exploration of possible mechanisms. Coupling these with molecular dynamics simulations (e.g., using CP2K or Gaussian) predicts regioselectivity and stereochemical outcomes. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can resolve discrepancies between computational and empirical data .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields across reaction scales?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., heat transfer inefficiencies in scaled-up reactors). A two-step approach is recommended:

  • Statistical Analysis: Use multivariate regression to identify confounding factors (e.g., mixing efficiency, solvent evaporation rates). Principal Component Analysis (PCA) can highlight hidden variables in datasets .
  • Reactor Modeling: Apply dimensionless numbers (e.g., Reynolds for mixing, Damköhler for reaction vs. mass transfer rates) to correlate lab-scale and pilot-scale conditions. Computational fluid dynamics (CFD) simulations can model heat/mass transfer limitations .

Q. What advanced reactor designs enhance the scalability of this compound synthesis while maintaining stereochemical purity?

Methodological Answer: Continuous-flow microreactors offer superior control over reaction parameters (residence time, temperature gradients) compared to batch systems. Design considerations include:

  • Catalyst Immobilization: Heterogeneous catalysts (e.g., polymer-supported ligands) reduce leaching and enable reuse.
  • In-line Analytics: Integration of real-time UV-Vis or IR spectroscopy monitors reaction progress and adjusts flow rates dynamically.
  • Scale-out Strategies: Parallelization of microreactor units maintains throughput without compromising selectivity, as demonstrated in photochemical cyclopropanation studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl trans-1,2-cyclopropanedicarboxylate
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Dimethyl trans-1,2-cyclopropanedicarboxylate

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